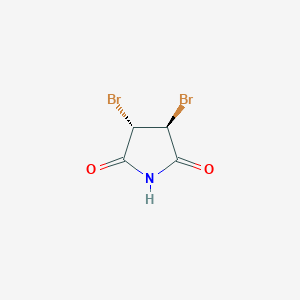
Trans-3,4-Dibromopyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3,4-Dibromopyrrolidine-2,5-dione: is a chemical compound with the molecular formula C4H3Br2NO2. It is a derivative of pyrrolidine-2,5-dione, where two bromine atoms are attached to the 3rd and 4th positions of the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the desired product quality and minimize the formation of by-products .
化学反応の分析
Types of Reactions: Trans-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while reduction reactions can produce partially or fully reduced compounds .
科学的研究の応用
Chemistry: Trans-3,4-dibromopyrrolidine-2,5-dione is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a precursor for the synthesis of bioactive compounds that may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate their efficacy in treating various diseases and conditions, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating advanced materials with specific properties .
作用機序
The mechanism of action of trans-3,4-dibromopyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modulation of specific biochemical pathways, resulting in various biological effects .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to active sites on enzymes, altering their activity and affecting metabolic processes.
DNA and RNA: It may interact with nucleic acids, potentially influencing gene expression and replication.
類似化合物との比較
Pyrrolidine-2,5-dione: The parent compound without bromine substitution.
3,4-Dichloropyrrolidine-2,5-dione: A similar compound with chlorine atoms instead of bromine.
3,4-Difluoropyrrolidine-2,5-dione: A fluorinated analog with different chemical properties.
Uniqueness: Trans-3,4-dibromopyrrolidine-2,5-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it valuable for various applications .
特性
分子式 |
C4H3Br2NO2 |
|---|---|
分子量 |
256.88 g/mol |
IUPAC名 |
(3S,4S)-3,4-dibromopyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2-/m1/s1 |
InChIキー |
PPSCYXMFBQJFGC-JCYAYHJZSA-N |
異性体SMILES |
[C@H]1([C@H](C(=O)NC1=O)Br)Br |
正規SMILES |
C1(C(C(=O)NC1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)

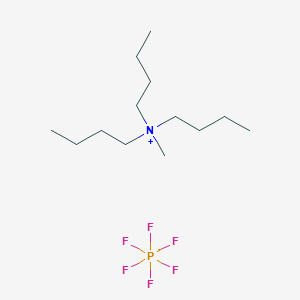
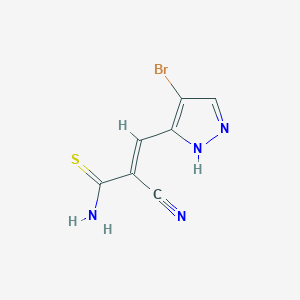
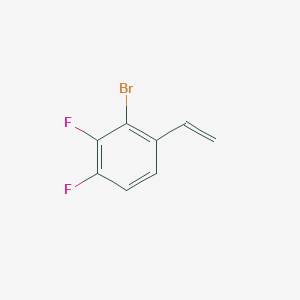
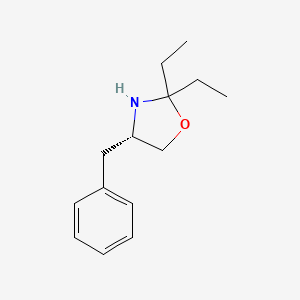
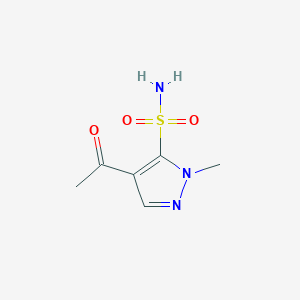
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)
![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)



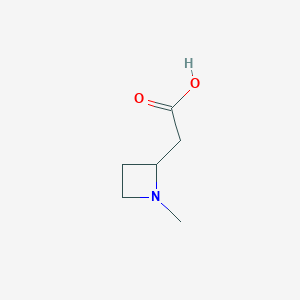
![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
